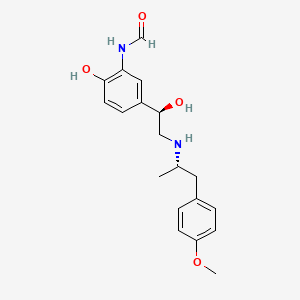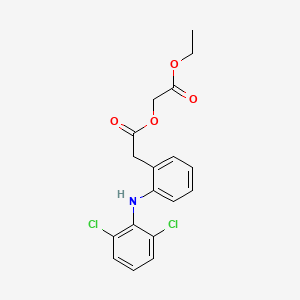
Articaine Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Articaine Impurity A, also known as Methyl 3- { [2- (propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate, is an impurity of Articaine . Articaine is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand surgery, and dentistry .
Molecular Structure Analysis
The empirical formula of Articaine Impurity A is C12H18N2O3S . Its molecular weight is 270.35 .Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
In pharmacology, Articaine Impurity A is significant for studying the metabolism and bioavailability of articaine. Understanding its pharmacokinetics helps in optimizing dosage and minimizing potential side effects .
Anesthesiology
Articaine Impurity A is relevant in anesthesiology for evaluating the safety and efficacy of articaine, especially in comparison to other anesthetics like lidocaine. Studies often focus on its use in specific populations, such as pediatric patients, to assess the risk of adverse reactions .
Medical Research
Medical research utilizes Articaine Impurity A as a reference standard in the development of new therapeutic drugs. It aids in the validation of analytical methods used to detect and quantify articaine in biological samples .
Toxicology Studies
Toxicologists study Articaine Impurity A to understand the toxicological profile of articaine. This includes investigating its potential for causing allergic reactions, neurotoxicity, and other adverse effects .
Chemical Synthesis
In chemical synthesis, Articaine Impurity A serves as a target molecule for synthetic chemists to develop new synthetic routes or improve existing ones. This can lead to more efficient and cost-effective production methods for articaine and its related compounds .
Wirkmechanismus
Target of Action
Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Biochemical Pathways
The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.
Pharmacokinetics
Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.
Result of Action
The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .
Action Environment
The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Articaine Impurity A involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with 2-chloro-1,1,2-trifluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "2-chloro-1,1,2-trifluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(trifluoromethyl)aniline and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-chloro-1,1,2-trifluoroethane to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |
CAS-Nummer |
1712677-79-6 |
Molekularformel |
C12H18N2O3S HCl |
Molekulargewicht |
270.35 36.46 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Acetamidoarticaine HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








